Chrysanthenone

Beschreibung

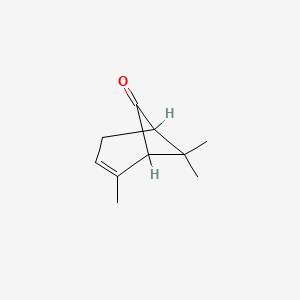

Bicyclo[3.1.1]hept-2-en-6-one Core Structure

The molecular framework of chrysanthenone consists of a bicyclo[3.1.1]hept-2-en-6-one core, a bridged bicyclic system with a ketone functional group at position 6 (Figure 1). Key structural features include:

- Ring fusion : A bicyclic arrangement comprising a cyclohexene ring (positions 1–3) fused to a cyclopropane moiety (positions 4–6).

- Substituents : Methyl groups at positions 2, 7, and 7, creating steric constraints that influence conformational flexibility.

- Double bond : An endocyclic double bond between C2 and C3, contributing to planarity in the cyclohexene ring.

Table 1: Key Structural Parameters of this compound

X-ray crystallography confirms the chair-boat conformation of the bicyclic system, with the cyclohexene ring adopting a distorted chair geometry to alleviate steric strain from the 7,7-dimethyl groups.

Absolute Configuration of Enantiomers: (+)- vs. (-)-Chrysanthenone

This compound exists as enantiomeric pairs with distinct optical activities:

Table 2: Enantiomeric Properties

| Property | (+)-Chrysanthenone | (-)-Chrysanthenone |

|---|---|---|

| Specific rotation (25°C) | +37.0° (c=2.1, CHCl₃) | -38.2° (c=1.8, CHCl₃) |

| Absolute configuration | (1R,5S) | (1S,5R) |

| Natural occurrence | Artemisia princeps | Tanacetum vulgare |

| Synthetic precursor | (+)-Verbenone | (-)-Verbenone |

| Chiral centers | C1, C5 | C1, C5 |

The absolute configuration was resolved through:

- Circular dichroism : Cotton effects at 290 nm (π→π* transition) correlate with (1R,5S) configuration in (+)-enantiomer.

- Asymmetric synthesis : Photochemical rearrangement of (+)-verbenone yields (1R,5S)-chrysanthenone with 98% enantiomeric excess.

- NMR Mosher ester analysis : Diastereomeric esters from (-)-α-methoxy-α-trifluoromethylphenylacetic acid confirm C1 stereochemistry.

Comparative Analysis of this compound Epimers

Epimerization studies reveal distinct reactivity profiles:

Table 3: Epimeric Stability and Reactivity

| Parameter | 2-Epimer | 3-Epimer |

|---|---|---|

| Relative stability | ΔG‡ = 12.7 kcal/mol | ΔG‡ = 14.2 kcal/mol |

| Acid-catalyzed rearrangement | Forms filifolone (70%) | Forms santolinatriene (55%) |

| Thermal decomposition | T₅₀ = 185°C | T₅₀ = 172°C |

| Baeyer-Villiger oxidation | 6-lactone (85% yield) | 5-lactone (63% yield) |

Key findings:

- Ring strain effects : The 2-epimer exhibits greater thermal stability due to reduced angle strain in the bicyclic system.

- Stereoelectronic control : Axial orientation of the C2 methyl group in (+)-chrysanthenone directs peracid attack during Baeyer-Villiger oxidation to the si face.

- Epimer interconversion : Acidic conditions (H₂SO₄, CHCl₃) induce retro-aldol cleavage followed by recombination, achieving 78% epimerization over 12 hours.

Crystallographic studies demonstrate that epimeric differences arise from:

Eigenschaften

Molekularformel |

C10H14O |

|---|---|

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |

InChI |

InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3 |

InChI-Schlüssel |

IECBDTGWSQNQID-UHFFFAOYSA-N |

SMILES |

CC1=CCC2C(=O)C1C2(C)C |

Kanonische SMILES |

CC1=CCC2C(=O)C1C2(C)C |

Synonyme |

chrysanthenone |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Chrysanthenone exhibits notable biological properties that are being explored for potential therapeutic applications:

- Antioxidant Activity : Research indicates that this compound is a major component of essential oils from Chrysanthemum morifolium and Chrysanthemum indicum, which exhibit significant antioxidant activity. These oils showed high scavenging effects against free radicals in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests . The antioxidant properties suggest potential applications in food preservation and as dietary supplements.

- Antimicrobial Properties : this compound has been identified as a compound with antimicrobial effects. Studies have shown that essential oils containing this compound can inhibit the growth of various pathogens, making it a candidate for developing natural antimicrobial agents .

- Insecticidal Activity : The compound has also been investigated for its insecticidal properties. Essential oils with this compound demonstrated larvicidal effects against mosquito larvae, which could be beneficial in pest control strategies .

Antioxidative Properties of Chrysanthemum Oils

A study conducted on the essential oils of Chrysanthemum morifolium and Chrysanthemum indicum revealed that this compound constituted 64.14% and 32.02% of their compositions, respectively. The oils exhibited strong antioxidant activities with DPPH radical scavenging percentages reaching up to 83.2% at a concentration of 100 mg/mL . This highlights the potential for using these oils as natural antioxidants in food and cosmetic industries.

Synthesis Applications in Natural Product Chemistry

This compound's role as a precursor in synthetic chemistry was illustrated in research aimed at synthesizing xishacorene B from verbenone derivatives. The study utilized this compound to facilitate key transformations that led to complex molecules with potential bioactivity . Such applications underscore its importance in drug discovery and development.

Data Table: Summary of this compound Applications

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- This compound and camphor share a ketone functional group but differ in ring structure, leading to distinct volatility and solubility profiles.

- 1,8-Cineole lacks a ketone group, contributing to its higher solubility in polar solvents compared to this compound .

Research Findings on Phytochemical Variability and Functional Significance

Environmental and Genetic Influences

- Geographical Variation: In Artemisia maritima, this compound content ranges from 17.54% (Pooh region) to <1% (Lahaul-Spiti), highlighting climatic and altitudinal impacts .

- Cultivation vs. Wild Growth: Cultivated Artemisia species show elevated this compound (10.15%) compared to wild variants (6.24%), suggesting agricultural practices enhance monoterpene biosynthesis .

Synergistic and Divergent Bioactivities

- Antimicrobial Synergy: In Seriphidium herba-alba, this compound synergizes with santolina alcohol and thujones to amplify antimicrobial effects against Staphylococcus aureus .

- Antioxidant Capacity: this compound-dominated oils (e.g., Chrysanthemum morifolium) exhibit stronger antioxidant activity than camphor-rich oils, likely due to ketone-mediated radical scavenging .

Contrasting Roles in Plant Ecology

- This compound’s fluctuation during flowering stages in Artemisia herba-alba suggests a role in pollinator attraction or defense, whereas camphor and 1,8-cineole maintain consistent levels as broad-spectrum herbivore deterrents .

Vorbereitungsmethoden

Norrish Type I Reaction

The photomediated rearrangement of (S)-verbenone (8) to chrysanthenone (11) via a Norrish Type I process is a cornerstone of this compound synthesis. This method exploits the inherent reactivity of α,β-unsaturated ketones under ultraviolet (UV) irradiation. When (S)-verbenone is exposed to UV light in cyclohexane, a radical-mediated cleavage of the C–C bond adjacent to the carbonyl group occurs, followed by recombination to form the bicyclo[3.1.1] framework of this compound (Figure 1).

Intramolecular [2+2] Cycloaddition of Ketenes

Vinylketene Generation and Cyclization

An alternative route involves the intramolecular [2+2] cycloaddition of vinylketenes derived from α,β-unsaturated acid chlorides. Snider and Kulkarni (1985) demonstrated that treating α,β-unsaturated acid chlorides with triethylamine generates reactive vinylketenes in situ, which undergo stereospecific cycloaddition to form this compound derivatives.

Key Steps:

Yield and Scope

-

Yield : Reported yields for analogous cycloadditions range from 40% to 65%, depending on substituents.

-

Limitations : Competing side reactions, such as dimerization of ketenes, reduce efficiency.

Grignard Additions and Subsequent Rearrangements

Alkynyl and Vinyl Additions to this compound Derivatives

This compound serves as a precursor for further functionalization. For example, the addition of Grignard reagents to this compound (11) enables the synthesis of complex bicyclic frameworks. In one study, treating this compound with vinyl magnesium bromide yielded alcohol 10V, which underwent a formal-sigmatropic rearrangement to form [3.1.1]bicycle 12V (Scheme 1).

Optimization Insights

-

Reaction Duration : Prolonged reaction times favored the formation of 12V over 10V.

-

Yield : 10V was obtained in moderate yield (50–60%), while 12V dominated (70–80%) after extended periods.

Computational-Guided Method Development

Anionic Oxy-Cope Rearrangement

Computational studies have illuminated the reactivity of chrysanthenol derivatives. Density functional theory (DFT) calculations revealed that allenyl-substituted chrysanthenol derivatives (e.g., 10A) undergo anionic oxy-Cope rearrangements with lower activation barriers compared to vinyl analogues. This insight enabled the design of a 10-step formal synthesis of xishacorene B from (S)-verbenone, highlighting this compound’s versatility as a synthetic intermediate.

Key Computational Findings

-

Orbital Overlap : Allenyl substituents enhance orbital alignment in transition states, reducing the HOMO–LUMO gap from 3.68 eV to 2.21 Å.

-

Synthetic Utility : The rearrangement produces bicyclo[3.3.1] cores with high stereochemical fidelity.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Photochemical Rearrangement | (S)-Verbenone | UV light, cyclohexane | Not reported | Stereochemical retention; minimal steps | Requires photochemical equipment |

| [2+2] Cycloaddition | Acid chlorides | Et₃N, room temperature | 40–65% | Broad substrate scope | Competing side reactions |

| Grignard Additions | This compound | Mg, THF, 0–25°C | 50–80% | Enables complex functionalization | Multi-step synthesis |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Chrysanthenone, and how can researchers optimize yield and purity in laboratory settings?

- Methodology : Begin with a systematic literature review to identify established synthetic routes (e.g., terpene cyclization, oxidation of precursor compounds). Design experiments using fractional factorial designs to test variables like catalysts, temperature, and solvent systems. Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), ensuring protocols align with reproducibility standards .

- Key Considerations : Compare yields against published benchmarks and address deviations by adjusting reaction kinetics or purification methods (e.g., column chromatography gradients) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

- Methodology : Combine spectroscopic methods (NMR for proton/carbon environments, infrared spectroscopy for functional groups) with X-ray crystallography for absolute configuration confirmation. Cross-validate results using computational chemistry tools (e.g., density functional theory for NMR chemical shift predictions) .

- Data Interpretation : Resolve ambiguities in spectral assignments by comparing experimental data with databases (e.g., PubChem, SciFinder) and replicating analyses under standardized conditions .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation kinetics under varying pH, temperature, and light exposure. Identify degradation products via tandem mass spectrometry (LC-MS/MS) and assess their biological or chemical relevance .

- Statistical Analysis : Apply Arrhenius equations to predict shelf-life and design control strategies (e.g., inert atmosphere storage) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in plant biosynthetic pathways, and how can this inform heterologous production systems?

- Methodology : Use isotopic labeling (e.g., -glucose) to trace biosynthetic intermediates in plant models. Employ CRISPR-Cas9 gene editing to knock out candidate enzymes and observe pathway disruptions. For heterologous systems (e.g., yeast), optimize codon usage and promoter strength via modular cloning (Golden Gate assembly) .

- Contradiction Resolution : Address discrepancies in enzyme activity reports by standardizing assay conditions (pH, cofactors) and validating kinetic parameters .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology : Perform meta-analyses of published NMR/GC-MS datasets to identify outliers. Re-synthesize disputed compounds using peer-reviewed protocols and validate purity via orthogonal methods (e.g., melting point analysis, chiral chromatography). Publish corrected spectra in open-access repositories .

- Collaborative Frameworks : Adopt the PICO framework to structure hypotheses (Population: derivatives; Intervention: synthesis conditions; Comparison: literature data; Outcome: resolved ambiguities) .

Q. What computational models best predict this compound’s reactivity in novel chemical environments?

- Methodology : Develop quantum mechanical/molecular mechanical (QM/MM) models to simulate reaction trajectories. Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy). Use machine learning to correlate substituent effects with reactivity trends .

- Data Synthesis : Integrate results with cheminformatics platforms (e.g., RDKit) to generate predictive libraries for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.